2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline

Kinase Inhibition Selectivity BTK

Sourcing aniline building blocks with the precise electronics for selective kinase engagement often leads to long lead times. This morpholinobenzamide intermediate solves that with a 2-fluoro-5-methoxy substitution pattern critical for tuning metabolic stability and binding affinity. - Enables direct SAR exploration of the BTK hinge-binding pocket, analogous to the CHMFL-BTK-01 core. - The morpholine-4-carbonyl group is essential for achieving kinome selectivity (S score 0.00) and favorable CNS penetration for brain metastasis targets. - Supplied with rigorous analytical documentation to ensure seamless integration into your medchem workflows.

Molecular Formula C12H15FN2O3
Molecular Weight 254.26 g/mol
Cat. No. B13191132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
Molecular FormulaC12H15FN2O3
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)N2CCOCC2)F)N
InChIInChI=1S/C12H15FN2O3/c1-17-11-7-10(14)9(13)6-8(11)12(16)15-2-4-18-5-3-15/h6-7H,2-5,14H2,1H3
InChIKeyGGQRLRSAOXXRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline: Kinase Inhibitor Building Block


2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline (CAS: 1401423-32-2, C12H15FN2O3, MW: 254.26) is a fluorinated morpholinobenzamide derivative featuring an aniline core substituted with a 2-fluoro, 5-methoxy, and 4-morpholine-4-carbonyl pattern . The molecule serves primarily as a versatile intermediate in medicinal chemistry, where the combination of an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring, coupled with a morpholine carbonyl motif, confers distinct physicochemical and pharmacokinetic properties that are highly valued in the design of kinase inhibitors and other targeted therapeutics [1].

Kinase inhibitor design building block — fluorinated morpholinobenzamide intermediate for BTK pathway study context
Electron-modulating substitution pattern — 2-fluoro-5-methoxy aniline core for kinase SAR studies
Selectivity-oriented pharmacophore — morpholine-4-carbonyl motif for isoform selectivity assay context

2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline: Irreplaceable in Kinase Design


Substituting 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline with simpler aniline derivatives—such as unsubstituted aniline, 2-fluoro-5-methoxyaniline, or 4-(morpholine-4-carbonyl)aniline—fails to recapitulate the precise electronic, steric, and pharmacokinetic profile required for selective kinase engagement. The unique combination of the 2-fluoro and 5-methoxy substituents modulates the electron density of the aniline ring, directly impacting binding affinity and metabolic stability . Furthermore, the morpholine-4-carbonyl group is a privileged pharmacophore in kinase inhibitor design, contributing to enhanced solubility, improved target selectivity, and favorable ADME properties that are absent in non-morpholine analogs [1].

Simpler aniline substitution may not recapitulate kinase selectivity profile. Unsubstituted aniline or single-substitution analogs lack the combined electronic and steric modulation required for selective kinase engagement.
Morpholine-4-carbonyl pharmacophore may not be reproduced by non-morpholine building blocks. The morpholine carbonyl contributes to solubility, hinge-binding, and ADME profile context that alternatives may shift away from.
2-Fluoro-5-methoxy ring modulation may shift binding affinity and metabolic stability. Removing fluorine or methoxy substitution can alter CYP-mediated oxidation profile and electron density, limiting direct structural replacement.

2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline: Key Performance Advantages


Superior BTK Selectivity via Morpholine Carbonyl

Compounds incorporating a morpholine-4-carbonyl aniline core, exemplified by CHMFL-BTK-01, demonstrate picomolar potency (IC50 = 7 nM) and remarkable kinome selectivity (S score = 0.00 at 1 μM) against Bruton's Tyrosine Kinase (BTK) [1]. In contrast, structurally related compounds lacking the morpholine-4-carbonyl motif exhibit significantly reduced selectivity and often lower potency, underscoring the critical role of this pharmacophore in achieving the desired polypharmacology profile.

BTK Kinase Selectivity
Context-dependent
Target S score = 0.00 vs Comparator > 0.05
Selectivity improvement > 0.05 S score
Reported higher kinome selectivity with morpholine-4-carbonyl core
KINOMEscan panel at 1 μM; class-level inference
Kinase Inhibition Selectivity BTK Irreversible Inhibitors

Metabolic Stability Gains with Fluorine and Methoxy

The presence of a fluorine atom at the 2-position and a methoxy group at the 5-position of the aniline ring is known to increase metabolic stability compared to unsubstituted aniline derivatives . While direct comparative data for 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is limited, the fluorine substituent typically blocks cytochrome P450-mediated oxidation at the adjacent position, and the methoxy group reduces the electron density of the ring, collectively leading to a measurable increase in metabolic half-life. For instance, related fluorinated anilines show >2-fold improvement in microsomal stability over non-fluorinated counterparts [1].

Metabolic Stability
Context-dependent
> 50% remaining at 60 min vs ~20% baseline
Supports enhanced microsomal stability from fluoro-methoxy substitution
Human liver microsomes, class-level inference
ADME Metabolic Stability Fluorination Drug Design

Aqueous Solubility Boost from Morpholine Carbonyl

The morpholine-4-carbonyl group significantly enhances aqueous solubility of aromatic compounds. While specific solubility data for 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is not publicly available in comparative studies, the presence of the morpholine ring typically increases aqueous solubility by 5- to 20-fold compared to non-morpholine amides or anilines due to its basic nitrogen and favorable polarity [1]. For example, 4-(morpholine-4-carbonyl)aniline exhibits a predicted aqueous solubility of 1.2 mg/mL, which is approximately 10-fold higher than that of 4-aminobenzamide (0.12 mg/mL) .

Aqueous Solubility
Context-dependent
~1.2 mg/mL vs ~0.12 mg/mL for non-morpholine analog
~10-fold predicted increase
Supports formulation and assay compatibility from morpholine carbonyl
QikProp prediction, class-level inference
Physicochemical Properties Solubility Formulation Morpholine

Binding Affinity Enhancement by Fluoro-Methoxy Substitution

The specific 2-fluoro-5-methoxy substitution pattern on the aniline ring is a deliberate design element to modulate binding affinity. In kinase inhibitor programs, analogous fluorinated methoxy-anilines have demonstrated up to 100-fold improvement in binding affinity (Kd or IC50) compared to non-fluorinated or differently substituted anilines [1]. For example, in a series of PI3K inhibitors, the introduction of a 2-fluoro group increased binding affinity from an IC50 of 500 nM to 5 nM [2]. The precise combination in 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is thus likely to confer a measurable advantage in early-stage SAR exploration.

Binding Affinity
Context-dependent
Predicted 10- to 100-fold IC50 reduction vs unsubstituted
Supports SAR exploration with favorable fluoro-methoxy substitution pattern
Biochemical kinase assays, class-level inference
Medicinal Chemistry SAR Binding Affinity Fluorine

Applications of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline


Irreversible BTK Inhibitor Synthesis

As a direct analog to the core motif found in the highly selective BTK inhibitor CHMFL-BTK-01, 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline can be elaborated to create novel irreversible inhibitors targeting Bruton's Tyrosine Kinase for B-cell malignancies. The morpholine-4-carbonyl group provides the necessary hinge-binding interaction and kinome selectivity, as evidenced by the S score of 0.00 in KINOMEscan assays for related compounds [1].

Lead Optimization in Kinase Drug Discovery

Medicinal chemistry teams can leverage 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline as a privileged intermediate to rapidly explore SAR around the aniline binding pocket of diverse kinases. The fluorine and methoxy substituents are known to enhance metabolic stability and binding affinity, as demonstrated by class-level inference from fluorinated aniline SAR studies [2], enabling efficient identification of high-potency, metabolically stable leads.

Selective PI3K/mTOR Inhibitor Synthesis

Given the prevalence of morpholine-containing motifs in selective PI3K inhibitors (e.g., GDC-0941, GDC-0980), 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline represents a strategic starting point for building next-generation PI3K or dual PI3K/mTOR inhibitors. The morpholine carbonyl group is critical for achieving selectivity over other lipid kinases, and the fluoro-methoxy substitution pattern can further tune isoform selectivity [3].

CNS-Penetrant Kinase Inhibitor Development

The physicochemical properties conferred by the morpholine-4-carbonyl group—specifically its moderate basicity and polarity—favor blood-brain barrier penetration, making 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline a valuable building block for designing CNS-targeted kinase inhibitors. This is particularly relevant for targets such as EGFR or ALK in brain metastases, where achieving therapeutic CNS concentrations is a significant hurdle.

Application
Selection Property
Validation Focus
BTK pathway inhibitor synthesis
Morpholine-4-carbonyl hinge-binding motif
Kinase selectivity panel review
Kinase lead optimization SAR studies
Fluoro-methoxy substitution pattern
Binding affinity and metabolic stability endpoint review
PI3K/mTOR pathway inhibitor synthesis
Isoform selectivity via morpholine carbonyl
Lipid kinase selectivity and cellular pathway response
CNS kinase inhibitor research
Moderate basicity and polarity profile
Brain penetration and CNS target engagement model review

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